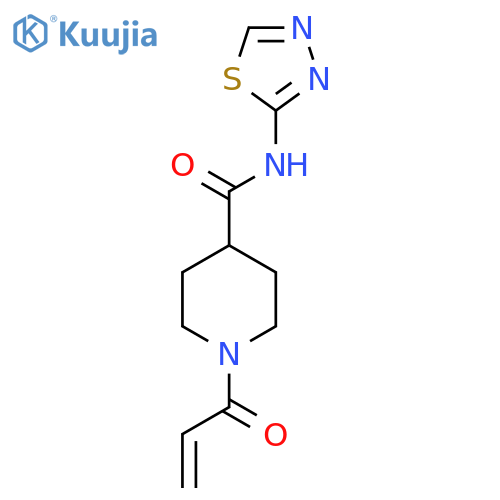Cas no 2308390-48-7 (1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide)

1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- 2308390-48-7
- EN300-26584436
-
- インチ: 1S/C11H14N4O2S/c1-2-9(16)15-5-3-8(4-6-15)10(17)13-11-14-12-7-18-11/h2,7-8H,1,3-6H2,(H,13,14,17)
- InChIKey: YXHWHSAHLZWQFM-UHFFFAOYSA-N
- ほほえんだ: S1C=NN=C1NC(C1CCN(C(C=C)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 266.08374688g/mol
- どういたいしつりょう: 266.08374688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 103Ų
1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26584436-0.05g |
1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
2308390-48-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
2. Back matter
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamideに関する追加情報
Introduction to 1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (CAS No. 2308390-48-7)
The compound 1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (CAS No. 2308390-48-7) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores with potential therapeutic applications. This molecule, characterized by its intricate structural framework, combines a prop-2-enoyl moiety with a 1,3,4-thiadiazole ring system linked to a piperidine core via an amide bond. Such structural motifs have garnered considerable attention due to their ability to modulate biological pathways through precise interactions with target proteins and enzymes.
Recent studies have highlighted the versatility of 1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide as a scaffold for drug discovery. The thiadiazole moiety is well-documented for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its incorporation into the molecular structure enhances binding affinity and selectivity, making it an attractive component in the development of small-molecule inhibitors. Furthermore, the piperidine ring contributes to favorable pharmacokinetic profiles by improving solubility and metabolic stability.
The prop-2-enoyl group introduces a hydrophobic region that can engage in hydrophobic interactions with biological targets, thereby optimizing drug-receptor binding. This feature is particularly relevant in the context of G-protein coupled receptors (GPCRs), which are critical targets for many therapeutic interventions. The amide linkage between the thiadiazole and piperidine units provides additional conformational flexibility, allowing for fine-tuning of the molecule’s three-dimensional structure to maximize biological activity.
Emerging research in medicinal chemistry has demonstrated that derivatives of this compound exhibit promising activities against various disease states. For instance, studies have shown that modifications to the prop-2-enoyl group can enhance binding to specific enzymes involved in inflammatory pathways. This has led to the development of novel inhibitors with potential applications in treating chronic inflammatory disorders. Additionally, the 1,3,4-thiadiazole core has been explored for its ability to disrupt protein-protein interactions relevant to oncogenesis, suggesting its utility in oncology research.
The synthesis of 1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. The use of computational methods like molecular docking and quantum mechanical calculations has further refined the optimization process by predicting binding affinities and structural conformations.
In clinical research settings, this compound has been evaluated for its potential as an anti-inflammatory agent. Preclinical studies have revealed that it can modulate key inflammatory cytokines and signaling pathways by inhibiting specific enzymes. These findings align with current trends in drug development toward targeted therapies that minimize side effects while maximizing therapeutic efficacy. The compound’s ability to interact with both cellular and molecular targets makes it a promising candidate for further investigation in human trials.
The structural features of 1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide also make it an attractive candidate for developing prodrugs or derivatives with improved pharmacokinetic properties. By leveraging bioisosteric replacements or functional group modifications, researchers aim to enhance oral bioavailability and tissue distribution. Such advancements are crucial for translating laboratory discoveries into viable therapeutic agents that can be administered safely and effectively.
Future directions in the study of this compound include exploring its role in neurodegenerative diseases. Preliminary data suggest that it may interact with neurotransmitter receptors or modulate intracellular signaling cascades relevant to conditions such as Alzheimer’s disease or Parkinson’s disease. By investigating these mechanisms further, scientists hope to uncover new treatment strategies that address the underlying pathophysiology of these debilitating disorders.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel scaffolds like 1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide. Predictive models have been developed to screen large chemical libraries for compounds with desired biological activities based on their structural features. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods while improving success rates in identifying lead compounds.
In summary,1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (CAS No. 2308390-48-7) exemplifies the innovative spirit of modern medicinal chemistry. Its unique structural composition and demonstrated biological activities position it as a valuable tool for therapeutic research across multiple disease areas. As our understanding of biological systems continues to evolve,this compound will undoubtedly play a pivotal role in shaping future treatments and improving patient outcomes.
2308390-48-7 (1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide) 関連製品
- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)
- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)
- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)
- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)